2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMINRHSWBIKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the bromination of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide. This can be achieved through the reaction of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives with different substituents.
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzylamine.
Scientific Research Applications
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
- Halogen Position : Bromine at position 2 (target compound) vs. positions 3–5 (analogs) affects electronic distribution and steric hindrance. For instance, 3-bromo derivatives (e.g., ) may exhibit distinct hydrogen-bonding patterns compared to 2-bromo analogs .
- Furan Orientation : Furan-3-yl vs. furan-2-yl substituents alter π-electron delocalization. Furan-3-yl groups may enhance intermolecular interactions with aromatic systems in biological targets .
- Linker Flexibility : Hydroxyethyl (target compound) vs. hydrazine () or methylene () linkers influence conformational dynamics. Hydroxyethyl groups improve aqueous solubility but may reduce membrane permeability .
Hydrogen Bonding and DFT Studies
Experimental and DFT analyses of analogs such as 2-bromo-N-(pyrazolyl)benzamide () reveal that bromine and hydroxyl groups participate in strong hydrogen bonds (e.g., O–H···N and N–H···O), stabilizing crystal lattices and enhancing thermodynamic stability. The furan oxygen in the target compound likely acts as a hydrogen-bond acceptor, similar to observations in 4-bromo-N-(furan-2-ylmethyl)benzamide . Electrostatic contributions dominate stabilization energies in these systems .
Biological Activity
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a furan ring, and a hydroxyethyl group, which contribute to its unique chemical properties. The molecular formula is and it has a molecular weight of 303.14 g/mol.
The primary biological activity of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is attributed to its inhibition of quorum sensing in bacteria.
Target Receptors
- LuxR-type receptor in Acinetobacter baumannii (AbaR)
- Quorum-sensing repressor in Pseudomonas aeruginosa (QscR)
Mode of Action
The compound acts as an active inhibitor of these targets, leading to decreased virulence in pathogenic bacteria through disruption of their communication systems. This inhibition can significantly reduce the ability of bacteria to form biofilms and express virulence factors, making it a promising candidate for developing new antimicrobial agents.
Antimicrobial Properties
Research indicates that 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide exhibits notable antimicrobial activity against various bacterial strains. Its ability to inhibit quorum sensing suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Anticancer Potential
Preliminary studies have also explored the anticancer properties of this compound. The furan ring and hydroxyethyl group may interact with specific enzymes or receptors involved in cancer cell proliferation and survival. These interactions could lead to apoptosis (programmed cell death) in cancer cells, providing a basis for further investigation into its therapeutic potential.
Research Findings and Case Studies
A series of scientific investigations have been conducted to evaluate the biological activity of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide:
-
In vitro Studies :
- Various assays have demonstrated the compound's effectiveness in inhibiting bacterial growth and biofilm formation.
- Cancer cell lines treated with this compound showed reduced proliferation rates compared to untreated controls.
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | Similar furan and hydroxyethyl groups | Antimicrobial, anticancer |
| N-(4-bromophenyl)benzamide | Lacks furan group | Limited biological activity |
| Benzamide derivatives | Varying substitutions | Diverse pharmacological profiles |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?
The synthesis typically involves multi-step reactions, including amide bond formation and bromination. Key steps include:
- Amide coupling : Reacting 2-bromobenzoic acid derivatives with 2-(furan-3-yl)-2-hydroxyethylamine under conditions optimized for carbodiimide-mediated coupling (e.g., DCC or EDC with DMAP as a catalyst) .
- Bromination control : Ensuring regioselectivity by using solvents like DMF or DMSO at controlled temperatures (e.g., 0–25°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. How can the structural identity of this compound be confirmed?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify the presence of the furan ring (δ ~7.3–7.5 ppm for furan protons) and hydroxyethyl group (δ ~3.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHBrNO) .
- X-ray crystallography : If single crystals are obtained, SHELXL or WinGX software can refine the structure .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screens include:
- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorescence-based protocols to measure IC values .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Solubility studies : Measure logP values via HPLC to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Functional group variation : Synthesize analogs with modified furan substituents (e.g., 3-cyano or thiophene replacements) and compare bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like ATP-binding pockets .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Validation : Cross-validate X-ray data (e.g., using ORTEP-3 for thermal ellipsoid visualization) with DFT-optimized geometries (B3LYP/6-31G**) .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify discrepancies in hydrogen-bonding networks .
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to correct for twinning or disorder in crystals .
Q. How can reaction mechanisms for key transformations (e.g., amide hydrolysis) be elucidated?
- Kinetic studies : Monitor pH-dependent hydrolysis rates via UV-Vis spectroscopy and fit data to a first-order kinetic model .
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into products via MS .
- Computational modeling : Perform transition-state optimization with Gaussian 16 to identify rate-determining steps .
Q. What experimental designs mitigate challenges in biological activity reproducibility?
- Batch consistency : Implement QC protocols (e.g., HPLC purity >98%, NMR lot-to-lot comparison) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell passages .
- Data normalization : Apply Z-score transformation to account for plate-to-plate variability in high-throughput screens .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| H NMR | Solvent: CDCl; Reference: TMS | Furan protons: 7.3–7.5 ppm (multiplet) |
| HRMS | Ionization: ESI+; Resolution: 30,000 | [M+H] at m/z 310.0 (CHBrNO) |
| X-ray | Software: SHELXL; R-factor: <0.05 | Crystallographic coordinates in .cif format |
Q. Table 2. Reaction Optimization Variables for Synthesis
| Step | Variables Tested | Optimal Conditions |
|---|---|---|
| Amide coupling | Solvent (DMF vs. THF), Temp (0–40°C) | DMF, 25°C, 12 h (Yield: 82%) |
| Bromination | Reagent (NBS vs. Br), Catalyst | NBS, AIBN, CCl, 60°C, 2 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
